N-(4-Chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-3-methoxybenzamide
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Overview
Description
N-(4-Chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-3-methoxybenzamide is a complex organic compound that features a chlorophenyl group, a dioxoisoindoline moiety, and a methoxybenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-3-methoxybenzamide typically involves multiple steps:
Formation of the Dioxoisoindoline Moiety: This step involves the reaction of phthalic anhydride with an appropriate amine to form the isoindoline structure.
Attachment of the Butyl Chain: The next step involves the alkylation of the isoindoline derivative with a butyl halide under basic conditions.
Coupling with 4-Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.
Final Coupling with Methoxybenzamide: The final step involves the coupling of the intermediate with 3-methoxybenzoyl chloride under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-3-methoxybenzamide can undergo various types of chemical reactions:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups in the dioxoisoindoline moiety can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-Chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-3-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-3-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to changes in cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-Chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-3-hydroxybenzamide
- **N-(4-Chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-3-ethoxybenzamide
Uniqueness
N-(4-Chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-3-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the chlorophenyl group and the dioxoisoindoline moiety also contributes to its distinct properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O4/c1-33-21-8-6-7-18(17-21)24(30)28(20-13-11-19(27)12-14-20)15-4-5-16-29-25(31)22-9-2-3-10-23(22)26(29)32/h2-3,6-14,17H,4-5,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSUSVJVDYEMAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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